Fluorescent Brightener 85

Vue d'ensemble

Description

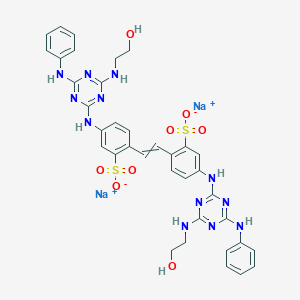

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) typically involves multiple steps The process begins with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid This intermediate is then reacted with ethylene to introduce the ethenediyl linkage

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Applications De Recherche Scientifique

Detection of Fungal Infections

FB 85 has been evaluated as a fluorescent reagent for the detection of fungi in clinical specimens. Notably, studies have shown that FB 85 significantly improves the diagnostic accuracy for conditions such as onychomycosis (fungal infection of nails) and vulvovaginal candidiasis (VVC).

- Onychomycosis Detection : A study involving 108 patients compared the diagnostic efficacy of FB 85 with the conventional potassium hydroxide (KOH) method. The results indicated that FB 85 had a positive detection rate of 88.9% , compared to 55.6% for KOH, demonstrating its superior accuracy in diagnosing onychomycosis .

- Vulvovaginal Candidiasis : In another study with 110 patients, FB 85 was evaluated alongside KOH and Calcofluor White (CFW). While FB 85 showed comparable results to CFW, it provided a faster diagnosis than KOH, enhancing its potential application in clinical settings .

| Application Area | Positive Detection Rate | Comparison Method | Statistical Significance |

|---|---|---|---|

| Onychomycosis | 88.9% | KOH | P < 0.001 |

| Vulvovaginal Candidiasis | Similar to CFW | KOH | P > 0.05 |

Enhancement of Diagnostic Techniques

FB 85 has been integrated into various diagnostic techniques to improve sensitivity and specificity. Its use as a fluorochrome allows for better visualization of fungal structures, which is crucial for accurate identification.

- Case Study : In a comparative analysis, FB 85 was utilized to stain vaginal secretions from patients suspected of VVC. The findings highlighted that FB 85 facilitated easier recognition of fungal elements compared to traditional methods .

Environmental Monitoring

Beyond clinical diagnostics, FB 85 has applications in environmental science, particularly in assessing water quality and detecting pollutants.

- Photofading Behavior : Research on the photofading behavior of FB 85 on materials such as cellophane indicates its stability under UV exposure, which is essential for long-term environmental monitoring applications .

Agricultural Applications

FB 85 has also been explored for its potential in enhancing the infectivity of certain viruses in agricultural settings.

Mécanisme D'action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but fewer functional groups.

2,2’-Stilbenedisulfonic acid: Another compound with an ethenediyl linkage but different functional groups.

4,4’-Diamino-2,2’-stilbenedisulfonic acid: A related compound with amino groups and sulfonic acid functionalities.

Uniqueness

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.

Activité Biologique

Fluorescent Brightener 85 (FB 85), also known as C.I. 199, is a synthetic compound primarily utilized as an optical brightening agent in various commercial products, including textiles and detergents. Its chemical structure is characterized by multiple aromatic rings and sulfonate groups, which enhance its solubility and fluorescence properties. This article explores the biological activity of FB 85, particularly its applications in diagnostics and environmental monitoring.

FB 85 belongs to the stilbene derivative class, which is known for its ability to absorb ultraviolet (UV) light and re-emit it as visible light, thereby enhancing brightness. The mechanism of fluorescence involves the excitation of electrons upon UV light exposure, followed by their return to the ground state, releasing energy in the form of visible light. This property is harnessed in various applications, including biological detection methods.

Applications in Biological Detection

Fungal Detection

Recent studies have demonstrated the efficacy of FB 85 as a fluorescent reagent for detecting fungal infections. A study conducted by Yue introduced FB 85 for staining cultured fungi and clinical specimens from patients suspected of superficial fungal infections. The results indicated that FB 85 provided a significantly higher positive detection rate compared to traditional methods such as potassium hydroxide (KOH) microscopy.

| Method | Positive Detection Rate (%) | Statistical Significance |

|---|---|---|

| FB 85 | 84 | |

| KOH | 52 |

This study involved staining various fungi, including Candida albicans and Trichophyton rubrum, where FB 85 exhibited strong blue fluorescence, allowing for clear visualization against the background of keratinocytes or epithelial cells .

Environmental Applications

FB 85 has also been employed in environmental monitoring, particularly for tracking microplastics. Its fluorescent properties enable researchers to label microplastics in water and soil samples, facilitating their detection and quantification. This application is crucial for understanding the extent of microplastic pollution and its ecological impact.

Toxicological Profile

While FB 85 is widely used in consumer products, its safety profile has been a subject of investigation. Limited data suggest that it may cause skin irritation or allergic reactions upon prolonged exposure. However, studies indicate that its toxicity levels are relatively low compared to other compounds in the same class. A comprehensive risk assessment determined that FB 85 does not pose significant risks when used according to established guidelines .

Case Studies

- Onychomycosis Detection : In a clinical study involving patients with suspected onychomycosis, FB 85 was tested against KOH microscopy. The study found that FB 85 not only improved detection rates but also provided a more efficient diagnostic method for fungal infections .

- Microplastic Monitoring : Research utilizing FB 85 for labeling microplastics demonstrated its effectiveness in environmental samples, highlighting its potential role in bioremediation and pollution control strategies.

Propriétés

IUPAC Name |

disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N12O8S2.2Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMNALZNLAOESZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N12Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889667 | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17958-73-5 | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.